molecular formula C11H23NaO4S B7820669 CID 3083675

CID 3083675

Cat. No. B7820669
M. Wt: 274.35 g/mol
InChI Key: UOWRKHDWHDWJHK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 3083675 is a useful research compound. Its molecular formula is C11H23NaO4S and its molecular weight is 274.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 3083675 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 3083675 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 3083675 involves the reaction of 2,4-dichloro-5-nitropyrimidine with 2-amino-5-methylthiazole in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with 2-chloro-4-methylpyrimidine in the presence of a base to yield the final product, CID 3083675.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-5-methylthiazole, 2-chloro-4-methylpyrimidine, Base

Reaction
Step 1: 2,4-dichloro-5-nitropyrimidine is added to a reaction vessel containing a base and stirred at room temperature., Step 2: 2-amino-5-methylthiazole is added to the reaction mixture and stirred for several hours at room temperature., Step 3: The intermediate compound is obtained by filtration and washed with a suitable solvent., Step 4: The intermediate compound is added to a reaction vessel containing a base and stirred at room temperature., Step 5: 2-chloro-4-methylpyrimidine is added to the reaction mixture and stirred for several hours at room temperature., Step 6: The final product, CID 3083675, is obtained by filtration and washed with a suitable solvent.

properties

IUPAC Name

sodium;undecyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-15-16(12,13)14;/h2-11H2,1H3,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWRKHDWHDWJHK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 3083675

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